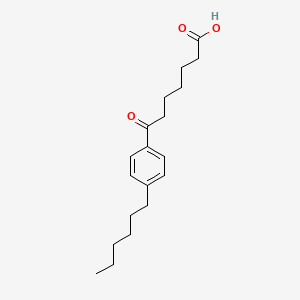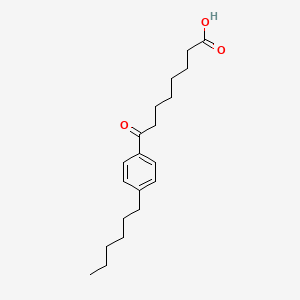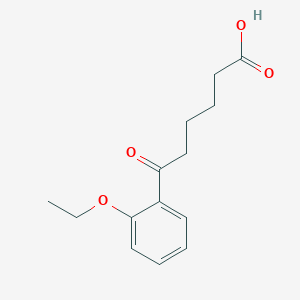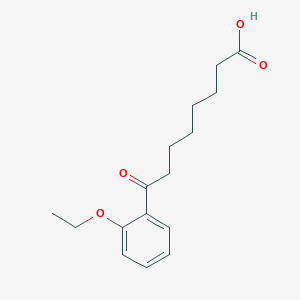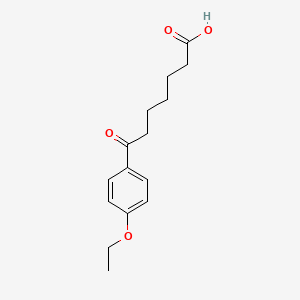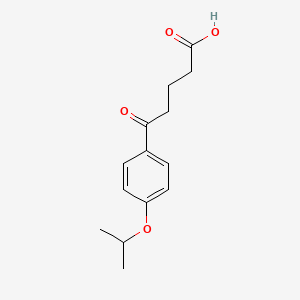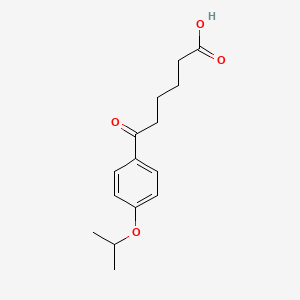![molecular formula C14H19NO3 B1325813 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951893-04-2](/img/structure/B1325813.png)
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with a dimethylamino group attached to a phenyl ring, which is further attached to a 3-methyl-5-oxovaleric acid group .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the dimethylamino group can participate in various reactions involving nitrogen.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For example, 4-(Dimethylamino)phenylboronic acid has a molecular weight of 165.00 .Scientific Research Applications
Chemical Synthesis and Reactions
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid and its derivatives have been utilized in various chemical synthesis and reaction studies. For example, the base-catalyzed cyclization of certain esters leads to the formation of 4-aminomethyl-2-buten-4-olides and related compounds, highlighting the role of the dimethylamino group in isomerization and cyclization reactions (Kukharev, Tishchenko, & Tyvorskii, 1987). Similarly, the synthesis of 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline demonstrates the compound's involvement in complex organic synthesis processes, including the transformation of stable benzoins and the preparation of enantiomerically pure compounds (Foricher, Montavon, Pfoertner, & Schönholzer, 1985).
Sensing and Capture Applications
In the field of sensing, derivatives of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid have been explored for their selective and sensitive fluorescence quenching properties, particularly in the detection of picric acid. Such compounds demonstrate high selectivity due to multiple hydrogen bonds, π–π interactions, and electrostatic interactions, underlining their potential as fluorescent chemo-sensors (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Polymer and Material Science
The compound and its related derivatives find applications in polymer and material science, where they contribute to the synthesis of polymers with specific properties. For instance, phenylacetylenes bearing amino groups, including dimethylamino variants, have been polymerized to study their solubility, induced circular dichroism, and potential for chirality assignment of carboxylic acids. This showcases the versatility of dimethylamino-substituted compounds in creating polymers for stereoselective applications (Yashima, Maeda, Matsushima, & Okamato, 1997).
Catalysis
In catalysis research, derivatives of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid have been evaluated for their role in enhancing the cycloaddition of oxiranes and isocyanates. The study of tetraarylstibonium cations, including those with dimethylamino groups, highlights the impact of substituents on the catalyst's selectivity and reactivity, providing insights into the design of more efficient catalysts (Yang, Pati, Bélanger‐Chabot, Hirai, & Gabbaï, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(9-14(17)18)8-13(16)11-4-6-12(7-5-11)15(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQRRQNYLYJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)N(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)
![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)
![3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325738.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone](/img/structure/B1325739.png)
![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)

